molecular formula C15H15Cl2NO2 B4387288 4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride

4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B4387288
M. Wt: 312.2 g/mol
InChI Key: AMKVJVWRYQRWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride, also known as AMCA or 3-chloro-4-[(3-chlorobenzyl) amino] benzoic acid hydrochloride, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of benzoic acid and has been synthesized using various methods. The present paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride.

Scientific Research Applications

4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride has been widely used in scientific research as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of copper ion sensors. Additionally, 4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride has also been used as a fluorescent probe for the detection of amino acids and proteins.

Mechanism of Action

The mechanism of action of 4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride involves the coordination of the compound with metal ions. The amino and carboxylic acid groups of the compound can chelate with metal ions, resulting in the formation of a metal complex. The formation of this complex results in a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride. However, studies have shown that this compound is non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride is its high selectivity and sensitivity towards copper ions. This makes it a promising candidate for the development of copper ion sensors. Additionally, the compound is non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells, making it suitable for use in biological applications.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

For the use of this compound include the development of copper ion sensors for environmental monitoring and the modification of the compound to improve its solubility and pH stability.

properties

IUPAC Name

4-[[(3-chlorophenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2.ClH/c16-14-3-1-2-12(8-14)10-17-9-11-4-6-13(7-5-11)15(18)19;/h1-8,17H,9-10H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKVJVWRYQRWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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